Emulsion Shear Instability: LACTEM vs GMS Direct Head-to-Head Comparison
In a direct comparative study of whippable dairy-type emulsions, the lactic acid ester of monoglycerides (LACTEM, the class to which the target compound belongs) induced pronounced shear instability, whereas saturated monoglyceride (GMS) conferred high stability. Emulsions containing LACTEM aggregated substantially under shear, accompanied by significant protein displacement from the fat globule interface, while GMS-stabilized emulsions remained stable and low-viscous over temperature cycles [1]. This demonstrates that for formulations requiring controlled partial coalescence (e.g., whipped toppings, aerated desserts), the LACTEM-type emulsifier enables functionality that GMS cannot provide.
| Evidence Dimension | Emulsion shear stability and interfacial protein displacement |
|---|---|
| Target Compound Data | LACTEM induced shear instability; rapid viscosity increase; 50-80% protein displaced from interface (as observed in related study [2]) |
| Comparator Or Baseline | Saturated monoglyceride (GMS): low viscosity; less than 20% protein displacement; high emulsion stability under shear and temperature cycling (5–20 °C) |
| Quantified Difference | LACTEM produced shear instability vs GMS which maintained stability; protein displacement >2.5–4× higher with LACTEM |
| Conditions | 30 vol% oil-in-water emulsions, 2 wt% sodium caseinate, 0.1–0.5 wt% emulsifier, pH 6.8, shear rate 0–100 s⁻¹, temperature 5–20 °C [1] |
Why This Matters
For applications requiring controlled partial coalescence (e.g., whipped cream, topping bases), GMS fails functionally; the target compound or its LACTEM class enables the necessary shear-induced destabilization, directly influencing procurement specifications.
- [1] Munk MB, Larsen FH, van den Berg FW, Knudsen JC, Andersen ML. Competitive displacement of sodium caseinate by low-molecular-weight emulsifiers and the effects on emulsion texture and rheology. Langmuir. 2014;30(29):8687-8696. doi:10.1021/la5011743. View Source
- [2] Munk MB, Erichsen HR, Andersen ML. The effects of low-molecular-weight emulsifiers in O/W-emulsions on microviscosity of non-solidified oil in fat globules and the mobility of emulsifiers at the globule surfaces. J Colloid Interface Sci. 2014;419:134-141. doi:10.1016/j.jcis.2013.12.036. View Source
